H-D-Thr(tBu)-OMe.HCl
Description
Contextualization within Amino Acid Derivatives and Peptide Chemistry
Amino acids are the fundamental building blocks of proteins and play central roles in countless biological processes. amerigoscientific.com Beyond their natural functions, chemically modified amino acids, or amino acid derivatives, are indispensable tools in synthetic chemistry. researchgate.net These derivatives, such as H-D-Thr(tBu)-OMe.HCl, are structurally altered to possess specific reactive properties or to act as protecting groups during complex syntheses.
In peptide chemistry, the synthesis of a specific peptide sequence requires the sequential coupling of amino acids. To prevent unwanted side reactions, the reactive functional groups of the amino acids (the amino group, the carboxyl group, and any reactive side chains) must be temporarily blocked with protecting groups. This compound is an example of a D-threonine derivative where the carboxylic acid is protected as a methyl ester (-OMe) and the side-chain hydroxyl group is protected by a tert-butyl group (-tBu). iris-biotech.de The tert-butyl group is particularly useful as it provides steric hindrance and is stable under many reaction conditions, yet can be removed when desired. This dual protection allows for precise control during the step-by-step assembly of peptide chains. chemimpex.comchemimpex.com
Significance of D-Amino Acid Derivatives in Advanced Chemical Synthesis and Bioactive Molecules
While L-amino acids are the proteinogenic forms found in most life on Earth, their mirror images, D-amino acids, have gained immense interest in medicinal chemistry and materials science. thieme-connect.com Peptides and other molecules constructed from D-amino acids exhibit several advantageous properties. A primary benefit is their enhanced resistance to enzymatic degradation. nih.gov The proteases that readily break down L-peptides in the body are often ineffective against D-peptide bonds, leading to a longer biological half-life for D-peptide-based drugs. nih.govmdpi.com
The incorporation of D-amino acids can also induce specific secondary structures, such as beta-turns, in peptides, which can be crucial for their biological activity and binding affinity to therapeutic targets. nih.gov Furthermore, D-amino acid derivatives are employed as chiral auxiliaries in asymmetric synthesis, helping to guide the formation of a desired enantiomer of a target molecule, a critical aspect in the development of many modern pharmaceuticals. chemimpex.comchemimpex.com The unique stereochemistry of D-amino acids can lead to novel biological activities or improved selectivity for a particular drug target. nih.gov
Overview of Research Trajectories for O-tert-Butyl-D-threonine Methyl Ester Hydrochloride
Research involving this compound is primarily concentrated in the fields of peptide synthesis and the development of bioactive molecules. chemimpex.comchemimpex.com Its application as a building block is crucial for creating peptides with enhanced stability and specific conformations. chemimpex.com The presence of the D-threonine core makes it a valuable component in the design of peptidomimetics and other synthetic molecules aimed at therapeutic targets.
Current research trajectories include its use in the synthesis of complex natural products and their analogs, as well as in the development of novel peptide-based drugs. chemimpex.comchemimpex.com The compound is also utilized in studies of enzyme-substrate interactions and in the engineering of proteins with novel functions. chemimpex.com As the demand for more sophisticated and durable therapeutic agents grows, the utility of specialized building blocks like O-tert-Butyl-D-threonine methyl ester hydrochloride in innovative drug discovery and materials science is expected to expand.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of O Tert Butyl D Threonine Methyl Ester Hydrochloride
Strategies for O-tert-Butyl Protection of the Threonine Hydroxyl Group
The protection of the hydroxyl group of threonine as a tert-butyl ether is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. Several methods have been developed for this purpose, primarily involving the reaction of a suitable threonine derivative with a tert-butylating agent in the presence of an acid catalyst.
One common strategy employs isobutylene (B52900) as the tert-butyl source. In this approach, D-threonine is reacted with isobutylene in a solvent such as dichloromethane or dioxane under acidic conditions. google.com The acid catalyst facilitates the formation of a tert-butyl cation, which then reacts with the hydroxyl group of threonine. Commonly used acid catalysts include p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica. google.com The reaction is typically carried out in an autoclave at room temperature for several days to achieve good conversion. google.com
An alternative method utilizes tert-butyl acetate in the presence of a strong acid like perchloric acid. This method has been described for the O-tert-butylation of L-serine methyl ester hydrochloride and can be adapted for D-threonine derivatives. patsnap.com The reaction is typically performed at room temperature over a period of several days. patsnap.com
A patent describes a one-step synthesis of O-tert-butyl-L-threonine tert-butyl ester from L-threonine and isobutene catalyzed by concentrated sulfuric acid, albeit with a reported yield of 43.22%. google.com Another approach using methyl tert-butyl ether as the butylation reagent in the presence of concentrated sulfuric acid and a molecular sieve resulted in a 35% yield. google.com More recently, a method utilizing a ZSM-5 supported silicotungstic acid catalyst with tert-butyl alcohol or tert-butyl methyl ether as the butylation reagent has been reported to achieve yields of over 80%. google.com
Table 1: Comparison of O-tert-Butylation Methods
| Reagent/Catalyst | Substrate | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Isobutylene / p-Toluenesulfonic acid | L-Threonine | Dichloromethane | Room Temperature, 4-5 days | Good Conversion |
| Isobutylene / Sulfuric acid on Silica | D-Threonine | Dichloromethane | Room Temperature, 4-5 days | Good Conversion |
| tert-Butyl Acetate / Perchloric Acid | L-Serine Methyl Ester HCl | Not Specified | Room Temperature, 3 days | Not Specified |
| Isobutene / Concentrated Sulfuric Acid | L-Threonine | Dioxane | Not Specified | 43.22% |
| Methyl tert-Butyl Ether / Conc. H2SO4 / Molecular Sieve | L-Threonine | Not Specified | Room Temperature | 35% |
| tert-Butyl Alcohol or MTBE / ZSM-5 supported Silicotungstic Acid | L-Threonine | Organic Solvent | 30-70°C, 8-20 hours | >80% |
Esterification Techniques for Carboxylic Acid Functionalization
The esterification of the carboxylic acid group to form a methyl ester is another key transformation in the synthesis of the target compound. This can be achieved either before or after the protection of the hydroxyl group.
A widely used method for the esterification of amino acids is the Fischer-Speier esterification. This involves reacting the amino acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride (SOCl₂). A described procedure for the synthesis of D-threonine methyl ester hydrochloride involves the dropwise addition of thionyl chloride to dry methanol (B129727) at low temperatures, followed by the addition of D-threonine. prepchem.com The reaction mixture is stirred at room temperature for several hours, and the product is obtained in essentially quantitative yield after evaporation of the solvent and excess reagents. prepchem.com
Another efficient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids and generally provides good to excellent yields. nih.gov The reaction proceeds by the in situ formation of HCl from the reaction of TMSCl and methanol, which then catalyzes the esterification. nih.gov
Enantioselective Synthesis Approaches to D-Threonine Derivatives
The synthesis of enantiomerically pure D-threonine derivatives is crucial for their application in pharmaceuticals. While D-threonine is a non-natural amino acid, several enantioselective synthetic routes have been developed.
One approach involves the conversion of the readily available L-threonine to D-threonine. A patented method describes a process starting from L-threonine, which is first converted to D-allothreonine through the action of an amino acid racemase and L-threonine deaminase. google.com The D-allothreonine is then esterified, the amino group is protected, and an intramolecular ring closure with inversion of the hydroxyl group's stereochemistry yields an oxazoline intermediate. google.com Subsequent ring-opening and deprotection afford D-threonine. google.com
Another strategy for obtaining D-threonine is through the resolution of a racemic mixture of DL-threonine. This can be achieved by selective enzymatic hydrolysis of an N-acetylated DL-threonine mixture using an acylase, which selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer. google.com
Furthermore, asymmetric synthesis methods have been developed for fluorinated threonine analogs, which can provide insights into enantioselective routes. For instance, an efficient enantioselective synthesis of (2R, 3S)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine has been reported with high enantiomeric excess. nih.gov
Purification and Isolation Methodologies for Hydrochloride Salt Formation
The final step in the synthesis is the purification of the target compound and its isolation as a stable hydrochloride salt. After the protection and esterification steps, the crude product is typically an oily or solid residue.
A common method for the formation of the hydrochloride salt involves dissolving the free base of the O-tert-butyl-D-threonine methyl ester in a dry, non-polar solvent such as diethyl ether. google.com A solution of hydrogen chloride in a suitable solvent, often diethyl ether as well, is then slowly added to the cooled solution of the free base. google.com The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution and can be collected by filtration. google.com The collected solid is then typically washed with the non-polar solvent to remove any soluble impurities and dried under vacuum.
Purification of the final product can also involve recrystallization from a suitable solvent system to obtain a product with high purity.
Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Scalability
The route involving the direct O-tert-butylation of D-threonine followed by esterification is often favored for its directness. The use of isobutylene with an acid catalyst is a well-established method, though it may require specialized equipment like an autoclave for handling the gaseous reagent. google.com The use of tert-butyl acetate offers a liquid alternative to isobutylene. The development of solid acid catalysts like ZSM-5 supported silicotungstic acid shows promise for improving yields and simplifying catalyst removal, which is advantageous for scalability. google.com
The esterification step is generally high-yielding, with both the thionyl chloride and TMSCl methods providing excellent conversions. prepchem.comnih.gov The TMSCl method is particularly attractive due to its mild reaction conditions at room temperature. nih.gov
For large-scale production, a convergent synthesis where the protected and esterified fragments are combined late in the synthesis can be advantageous. However, for a relatively small molecule like H-D-Thr(tBu)-OMe.HCl, a linear synthesis is more common. The scalability of the process is significantly impacted by the safety and handling of reagents like isobutylene and thionyl chloride. google.comprepchem.com The development of robust, scalable routes is crucial for the industrial production of this important chiral building block. nih.govnih.gov
Table 2: Summary of Synthetic Route Considerations
| Aspect | O-tert-Butylation First | Esterification First | Enantioselective Synthesis from L-Thr |
|---|---|---|---|
| Efficiency | More direct, fewer protection/deprotection steps for the amino group. | May require protection of the amino group before esterification. | Can be efficient if enzymatic steps are optimized. |
| Yield | Varies depending on the butylation method; can be high (>80%). google.com | Esterification is typically high-yielding. | Overall yield can be lower due to the number of steps. |
| Scalability | Handling of isobutylene can be a challenge. Solid catalysts improve scalability. google.com | Generally scalable. | Enzymatic processes can be scalable but require specialized infrastructure. |
| Reagents | Isobutylene, tert-butyl acetate, acid catalysts. | Methanol, thionyl chloride or TMSCl. | Enzymes, various organic reagents for transformations. |
Applications of O Tert Butyl D Threonine Methyl Ester Hydrochloride in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis Methodologies
The primary application of H-D-Thr(tBu)-OMe.HCl in asymmetric synthesis lies in its function as a chiral building block. ontosight.ai The term "chiral building block" refers to a molecule with one or more defined stereocenters that can be incorporated into a larger molecule, thereby transferring its chirality. The defined (2R, 3S) stereochemistry of this compound is fundamental to its role, allowing chemists to produce enantiomerically pure compounds, a critical requirement in drug development. ontosight.ai
The synthesis of stereochemically defined molecules is paramount in medicinal chemistry because different enantiomers of a drug can have vastly different biological activities. The use of chiral precursors like this compound ensures that the final product has the desired specific three-dimensional structure necessary for interacting with biological targets like enzymes or receptors. ontosight.aiCurrent time information in Tiranë, AL. While it is broadly used in peptide synthesis to introduce a D-threonine residue, its utility extends to being a foundational element for creating other complex chiral structures. For instance, the amino and hydroxyl groups can be chemically manipulated to build new stereocenters, with the original chirality of the threonine backbone directing the stereochemical outcome of these transformations.
Utilization in Solid-Phase Peptide Synthesis (SPPS) Protocols
In modern peptide synthesis, particularly using the Fluorenylmethoxycarbonyl (Fmoc) strategy for Solid-Phase Peptide Synthesis (SPPS), this compound serves as a key starting material. google.compeptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. google.com For an amino acid to be added, its alpha-amino group must be temporarily protected (with Fmoc), while its side chain functional groups are protected with more permanent protecting groups. nih.gov
This compound is the precursor to the directly incorporated building block, Fmoc-D-Thr(tBu)-OH . The synthesis pathway involves the saponification (hydrolysis) of the methyl ester of this compound to yield the free carboxylic acid, H-D-Thr(tBu)-OH, followed by the protection of the alpha-amino group with Fmoc-OSu or a similar reagent.
Table 1: Key Protecting Groups in Fmoc-SPPS of D-Threonine
| Protecting Group | Function | Position on Threonine Derivative | Stability/Cleavage Conditions |
|---|---|---|---|
| tert-Butyl (tBu) | Side-chain hydroxyl protection | O-position of the threonine side-chain | Stable to piperidine (B6355638) (Fmoc removal); Cleaved by strong acid (e.g., TFA) during final cleavage from resin. nih.gov |
| Fmoc | Alpha-amino group protection | N-position of the alpha-amino group | Stable to acid; Cleaved by a mild base, typically 20% piperidine in DMF. google.comnih.gov |
| Methyl (Me) | Carboxyl group protection | C-terminus (as methyl ester) | Must be removed (saponified) before Fmoc protection to allow for coupling in SPPS. |
Once Fmoc-D-Thr(tBu)-OH is prepared, it is activated and coupled to the free amino group of the resin-bound peptide chain. The tert-butyl ether protecting the side-chain hydroxyl group is crucial as it prevents unwanted side reactions during the synthesis. google.com This tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step, which simultaneously cleaves the completed peptide from the resin support. nih.govuniprot.org
Integration into Solution-Phase Peptide Synthesis Strategies
This compound and its derivatives are integral to solution-phase peptide synthesis (SPPS), a method often employed for large-scale production of therapeutic peptides. google.comresearchgate.net This strategy involves coupling amino acids or peptide fragments in a solution, followed by purification at each step. researchgate.net The compound is particularly relevant in the synthesis of somatostatin (B550006) analogs like Octreotide and Lanreotide, which contain a D-threonine residue. google.comgoogle.com
In these syntheses, a common strategy is the condensation of peptide fragments. For example, a protected tetrapeptide fragment might be coupled with another protected fragment to build the final octapeptide chain. google.com this compound can serve as the starting point for one of these fragments. For instance, in a synthetic route for Octreotide, a protected tripeptide ester Z-D-Trp-Lys(Boc)-Thr-OMe was prepared by condensing a dipeptide with L-Thr-OMe.HCl. researchgate.net A similar strategy would apply for incorporating D-threonine. The tert-butyl protection on the threonine side chain [Thr(tBu)] is frequently used in these syntheses to prevent side reactions. google.comresearchgate.net
The general workflow involves:
N-terminal protection of this compound (e.g., with Boc or Cbz).
Selective deprotection of either the N-terminus or the C-terminus (after saponification) to allow for coupling with another amino acid or peptide fragment.
Use of coupling agents like HBTU, EDAC.HCl, or DIC to facilitate the formation of the amide bond. acs.orgresearchgate.net
This approach allows for the production of large quantities of peptide active pharmaceutical ingredients (APIs) with high purity.
Precursor for Complex Molecular Scaffolds and Heterocyclic Systems
The specific arrangement of functional groups in O-tert-Butyl-D-threonine methyl ester hydrochloride makes it a valuable precursor for creating complex molecular scaffolds and heterocyclic systems. acs.orgrsc.orgresearchgate.net The amine, ester, and protected hydroxyl groups serve as handles for a variety of chemical transformations.
One significant application of threonine derivatives is in the synthesis of β-lactams , which are core structures in many antibiotic drugs. researchgate.netutrgv.edunih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, can utilize imines derived from D-threonine esters to produce chiral β-lactams with controlled stereochemistry. researchgate.net The stereocenters of the threonine backbone guide the stereochemical outcome of the newly formed chiral centers in the β-lactam ring.
Another class of heterocyclic compounds accessible from threonine derivatives are oxazolidines . These can be formed by the condensation of the amino alcohol functionality (revealed after reduction of the ester) with an aldehyde or ketone. rsc.org Furthermore, the reaction of aldehyde derivatives with H-Thr(tBu)-OMe can lead to the formation of α-amino-γ-lactams, which are valuable peptide-like structures. acs.org These reactions demonstrate how the chiral backbone of this compound can be used to construct complex, three-dimensional molecules beyond linear peptides. acs.orgrsc.org
Exploitation in the Development of Non-Canonical Amino Acid Analogs
This compound is a valuable starting material for the synthesis of non-canonical (or unnatural) amino acids. These analogs, which possess altered side chains or backbones, are used to enhance the properties of peptides, such as increasing their stability, modulating their biological activity, or introducing novel functionalities. uminho.pt
One common modification is N-methylation , where a methyl group is added to the α-amino group of the amino acid backbone. N-methylated peptides often exhibit increased resistance to enzymatic degradation and improved cell permeability. A procedure for N-methylation involves protecting the amino group with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection. While demonstrated on the L-isomer of threonine O-tert-butyl ether methyl ester, this process is directly applicable to the D-isomer to create N-methyl-D-Thr(tBu)-OH.
Another area of development is the modification of the side chain. The hydroxyl group of threonine, once deprotected, can be a site for attaching other chemical moieties, such as fluorescent labels or linkers for drug conjugates. Furthermore, synthetic strategies have been developed to create fluorinated amino acids, such as 4,4,4-trifluoro-threonine, to modulate the electronic properties and hydrophobicity of peptides. nih.gov While these syntheses may start from different precursors, the modification of the threonine side chain is a key strategy for creating novel building blocks. nih.gov
Table 2: Examples of Non-Canonical Analogs Derived from Threonine Precursors
| Analog Type | Modification | Potential Advantage | Relevant Precursor Form |
|---|---|---|---|
| N-Methyl-D-threonine | Methyl group on α-nitrogen | Increased proteolytic stability, improved bioavailability. | D-Threonine O-tert-butyl ether methyl ester. |
| Fluorinated Threonine | Fluorine atoms on the side chain | Altered hydrophobicity, modified electronic properties, potential for 19F NMR studies. nih.gov | D-Threonine derivatives. nih.gov |
| Glycosylated Threonine | Sugar moiety attached to side-chain -OH | Mimics post-translational modifications, can improve solubility and influence conformation. | D-Thr derivative with free -OH group. |
| Phosphorylated Threonine | Phosphate group on side-chain -OH | Mimics signaling pathways, modulates protein-protein interactions. | D-Thr derivative with free -OH group. |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like H-D-Thr(tBu)-OMe.HCl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear at characteristic chemical shifts. A Certificate of Analysis for the compound confirms that its ¹H NMR spectrum is consistent with its structure. chemscene.com The protons of the methyl ester (-OCH₃) typically resonate as a singlet, while the protons of the tert-butyl group (C(CH₃)₃) also appear as a singlet due to their chemical equivalence. The α- and β-protons of the threonine backbone exhibit more complex splitting patterns (doublets or doublets of doublets) due to coupling with each other. The chemical shifts are influenced by the solvent used, which is often deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 3.5 - 4.5 (doublet) | 55 - 65 |
| β-CH | 3.8 - 4.8 (multiplet) | 65 - 75 |
| γ-CH₃ (Thr) | 1.1 - 1.4 (doublet) | 15 - 25 |
| -OCH₃ (Ester) | 3.6 - 3.8 (singlet) | 50 - 55 |
| -C(CH₃)₃ (tBu) | 1.0 - 1.3 (singlet) | 25 - 30 (methyls), 70 - 80 (quaternary) |
| C=O (Ester) | - | 170 - 175 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to minimize fragmentation during ionization and to observe the intact molecular ion. rsc.orgacs.org
The expected molecular weight of the free base, H-D-Thr(tBu)-OMe, is 189.26 g/mol , and for the hydrochloride salt, it is 225.71 g/mol . iris-biotech.de In a typical positive-ion ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the free base plus a proton (i.e., around 190.1).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for amino acid derivatives include the loss of the protecting groups. For this compound, characteristic losses would include the tert-butyl group (as isobutylene (B52900), 56 Da) and the methoxy (B1213986) group (as methanol (B129727), 32 Da) or the entire methyl ester group.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 190.1 | Protonated molecule (free base) |
| [M-C₄H₈+H]⁺ | 134.1 | Loss of isobutylene from the tert-butyl group |
| [M-OCH₃+H]⁺ | 158.1 | Loss of the methoxy group |
| [M-COOCH₃+H]⁺ | 131.1 | Loss of the methyl ester group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.
The presence of the ester group is confirmed by a strong C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage of the tert-butyl group would also be present in the fingerprint region (1000-1300 cm⁻¹). The N-H stretching vibrations of the primary amine hydrochloride would be observed as a broad band in the region of 2400-3200 cm⁻¹, which is characteristic of amine salts. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. The use of IR spectroscopy has been documented for monitoring reactions involving similar protected amino acids. unirioja.es
Table 3: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine Hydrochloride (R-NH₃⁺Cl⁻) | N-H stretch | 2400 - 3200 (broad) |
| Ester (C=O) | C=O stretch | 1735 - 1750 (strong) |
| Ester and Ether (C-O) | C-O stretch | 1000 - 1300 |
| Alkane (C-H) | C-H stretch | 2850 - 3000 |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
For a chiral molecule like this compound, it is crucial to determine its enantiomeric purity, which is the excess of one enantiomer over the other. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and reliable method for this purpose.
The principle of chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. A variety of chiral columns are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). rsc.org The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best separation.
In a typical analysis, a small amount of the sample is injected onto the chiral column, and the detector (usually a UV detector) records the signal as the enantiomers elute. The enantiomeric purity is then calculated from the relative peak areas of the D- and L-enantiomers. For this compound, the goal is to confirm a high percentage of the D-enantiomer and quantify any small amount of the L-enantiomer present as an impurity. Research on related chiral compounds demonstrates the utility of chiral HPLC in determining enantiomeric excess. science.gov
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
While the crystal structure of the parent D-threonine has been determined, ub.eduiris-biotech.denih.govbldpharm.com and the technique has been applied to other complex amino acid derivatives, pnas.org a specific crystal structure for this compound is not publicly available. Such a study would be a valuable research endeavor to fully understand its solid-state properties and intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and reactivity.
Investigating Chemical Transformations and Derivatizations of O Tert Butyl D Threonine Methyl Ester Hydrochloride
Amine Group Reactivity: Acylation, Alkylation, and Protecting Group Strategies
The primary amine group of O-tert-Butyl-D-threonine methyl ester hydrochloride is a key site for a variety of chemical transformations, most notably acylation, which is fundamental to peptide bond formation.
Acylation: The free amine serves as a nucleophile, readily reacting with activated carboxylic acids to form amide bonds. Standard peptide coupling reagents are employed to facilitate this reaction. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) effectively couples the amino acid derivative with a carboxylic acid. echemi.com Similarly, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with HOBt (1-hydroxybenzotriazole) is another common reagent system used for this purpose. nih.gov These reactions are central to solid-phase peptide synthesis (SPPS), where the amine group of the resin-bound peptide is acylated by the incoming protected amino acid.
Alkylation: While less common than acylation in peptide synthesis, the amine group can undergo alkylation reactions. These modifications are crucial for synthesizing peptidomimetics and other specialized molecules.
Table 1: Examples of Amine Group Acylation Reactions
| Coupling Reagent/System | Base | Reactant | Product | Application | Reference |
| HATU | DIPEA | 3'-Fluoro-4'-(methyloxy)-3-nitro-4-biphenylcarboxylic acid | N-acylated dipeptide precursor | Peptide synthesis | echemi.com |
| TBTU/HOBt | DIPEA | Fmoc-(2R, 3S)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine | Dipeptide containing a fluorinated threonine analog | Synthesis of oligopeptides | nih.gov |
| Phenyl dichlorophosphate | Et3N | Phenyl dichlorophosphate | Phosphoramidate derivative | Synthesis of phosphorylated peptides | echemi.com |
Ester Hydrolysis and Amidation Reactions for Peptide Coupling Applications
The methyl ester of O-tert-Butyl-D-threonine methyl ester hydrochloride provides a handle for C-terminal modification, primarily through hydrolysis or direct amidation.
Ester Hydrolysis (Saponification): The methyl ester can be cleaved under basic conditions to yield the free carboxylic acid. This process, known as saponification, typically involves treating the ester with an aqueous solution of a base like sodium hydroxide. google.comchemguide.co.uk The resulting carboxylate can then be activated for subsequent peptide coupling reactions, allowing the threonine derivative to be incorporated as the C-terminal residue or extended from its C-terminus. The reaction is generally straightforward but requires careful control to avoid side reactions, especially epimerization at the α-carbon. ekb.eg Alkaline hydrolysis is often preferred over acidic hydrolysis because the reaction is irreversible and the products are easier to separate. chemguide.co.uk
Direct Amidation: Recent advancements have explored the direct conversion of esters to amides, bypassing the need for hydrolysis and subsequent activation. While the direct amidation of unactivated esters like methyl esters can be challenging, methods utilizing specific promoters or catalysts are being developed. For example, cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohols like serine and threonine derivatives. acs.org This approach is advantageous as it proceeds under mild conditions and can minimize racemization. acs.org However, the steric hindrance of the tert-butyl group on the nucleophile can sometimes lead to lower yields. acs.org
Table 2: C-Terminal Modification Reactions
| Reaction Type | Reagents | Product | Purpose | Reference |
| Ester Hydrolysis | NaOH, Acetone/Water | Z-Thr(tBu)-OH | Preparation of the free carboxylic acid for peptide coupling | google.com |
| Direct Amidation | Cesium Carbonate | Serine-containing dipeptide | Direct peptide bond formation from the ester | acs.org |
Reactions Involving the O-tert-Butyl Ether Moiety
The O-tert-butyl ether serves as a crucial protecting group for the side-chain hydroxyl function of the threonine residue. Its primary reaction is deprotection under acidic conditions.
Deprotection: The tert-butyl group is highly stable to basic and nucleophilic conditions but is readily cleaved by strong acids. iris-biotech.de Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose, often in a high concentration (e.g., 95%) during the final cleavage step in solid-phase peptide synthesis to deprotect the side chains and release the peptide from the resin. iris-biotech.de This orthogonality with the base-labile Fmoc group is the cornerstone of the widely used Fmoc/tBu peptide synthesis strategy. iris-biotech.depeptide.com The stability of the tert-butyl ether under conditions used for catalytic hydrogenolysis also adds to its versatility. thieme-connect.de
The synthesis of the O-tert-butyl ether itself is typically achieved by reacting the threonine derivative with isobutylene (B52900) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. nih.govgoogle.comgoogle.comgoogle.com
Stereoselective Modifications and Epimerization Studies
Maintaining the stereochemical integrity of O-tert-Butyl-D-threonine methyl ester hydrochloride during chemical transformations is paramount. However, the potential for epimerization, particularly at the α-carbon, exists under certain reaction conditions.
Epimerization: The proton at the α-carbon (C2) can be abstracted under basic conditions, leading to the formation of an enolate intermediate which can then be protonated from either face, resulting in racemization or epimerization. beilstein-journals.org This is a known issue in peptide coupling reactions, especially with slow coupling rates or under harsh basic conditions. nih.gov Studies have shown that threonine derivatives are generally less prone to epimerization compared to serine derivatives. nih.gov When subjected to forcing conditions, glycosylated threonine derivatives tend to undergo β-elimination rather than significant epimerization. nih.gov The choice of base and coupling reagents can significantly impact the extent of epimerization. nih.govrsc.org
Stereoselective Synthesis: The inherent chirality of O-tert-Butyl-D-threonine methyl ester hydrochloride makes it a valuable chiral auxiliary in asymmetric synthesis. chemimpex.comchemimpex.com It can be used to direct the stereochemical outcome of reactions at other parts of a molecule. Furthermore, stereoselective syntheses starting from threonine derivatives are employed to create other complex chiral molecules. For instance, D-threonine can be converted into aziridine (B145994) derivatives, which then undergo stereoselective ring-opening reactions with various nucleophiles to produce orthogonally protected β-methylcysteine analogues. nih.gov Another example involves the epimerization of L-threonine to D-allothreonine, which can then be used to synthesize protected D-allothreonine derivatives. researchgate.net
Development of Conjugates and Probes Utilizing the Compound Backbone
The versatile chemical handles on O-tert-Butyl-D-threonine methyl ester hydrochloride make it an excellent scaffold for the development of chemical probes and bioconjugates.
By selectively modifying the amine or carboxyl groups, various reporter molecules, such as fluorophores, biotin, or spin labels, can be attached. For example, the free amine can be acylated with a fluorophore-containing carboxylic acid to create a fluorescently labeled amino acid that can be incorporated into peptides to study their localization, conformation, or interactions.
The compound can also be incorporated into larger structures to create probes for studying biological processes. For example, its inclusion in a peptide sequence could be used to investigate the substrate specificity of enzymes or the binding affinity of receptors. chemimpex.comchemimpex.com The synthesis of N-acryl-O-tert-butyl methyl ester-L-threonine from the corresponding L-threonine derivative, which can then be polymerized to form chiral nanoparticles, highlights its use in creating advanced materials with potential applications in enantioselective separations. sigmaaldrich.com These applications leverage the compound's specific stereochemistry and the ability to perform controlled chemical modifications on its backbone. rsc.org
Stereochemical Implications and Chirality in Research Applications
D-Configuration and its Influence on Peptide Conformation and Foldamers
The incorporation of D-amino acids like H-D-Thr(tBu)-OMe.HCl into peptide chains has a significant impact on their secondary structure and stability. While peptides composed of natural L-amino acids often adopt right-handed helical structures, the introduction of a D-amino acid can induce a left-handed helix or disrupt standard conformations, leading to unique folding patterns. nih.gov This principle is fundamental to the design of "foldamers," which are synthetic oligomers that mimic the structure-forming tendencies of natural biopolymers like proteins. rsc.orgnih.gov
Foldamers containing D-amino acids are often more resistant to proteolytic degradation, a desirable characteristic for therapeutic peptides. nih.gov The tert-butyl protecting group on the threonine side chain in this compound further influences peptide conformation by introducing steric bulk, which can restrict the rotational freedom of the peptide backbone and favor specific secondary structures. chemimpex.com Researchers utilize these properties to create novel peptide architectures with tailored functions. rsc.orgnih.gov For instance, the alternating arrangement of L- and D-amino acids can lead to the formation of stable helical structures that would not be accessible with only L-amino acids. nih.gov
Table 1: Influence of D-Amino Acid Incorporation on Peptide Properties
| Feature | Consequence of D-Amino Acid Incorporation | Research Application |
| Conformation | Can induce left-handed helices or unique folds. nih.gov | Design of novel peptide and foldamer structures. rsc.orgnih.gov |
| Proteolytic Stability | Increased resistance to enzymatic degradation. nih.gov | Development of more stable therapeutic peptides. |
| Structural Diversity | Expands the range of accessible three-dimensional structures. nih.gov | Creation of peptides with specific binding or catalytic functions. |
Stereochemical Purity in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The absolute configuration of chiral centers is a critical determinant of the biological activity of many pharmaceuticals and agrochemicals. this compound, with its defined D-configuration, serves as an essential chiral building block for the synthesis of enantiomerically pure compounds. chemimpex.com The use of such a stereochemically defined starting material is crucial to avoid the formation of unwanted stereoisomers, which may have different, reduced, or even adverse biological effects.
In pharmaceutical development, the synthesis of single-enantiomer drugs is often required by regulatory agencies to ensure safety and efficacy. D-threonine and its derivatives are important intermediates in the production of various chiral drugs, including antibiotics and peptidomimetic drugs. chemicalbook.comalfachemch.com The stereochemical purity of this compound, often specified as ≥98% by suppliers, is therefore a critical parameter for its use in these applications. chemimpex.com High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common method to verify the enantiomeric purity of the compound.
Enantiomeric Control in Syntheses Utilizing O-tert-Butyl-D-threonine Methyl Ester Hydrochloride
Achieving a high degree of enantiomeric control is a primary goal in asymmetric synthesis. This compound can be employed as a chiral auxiliary, a molecule that temporarily incorporates into a reactant to guide the stereochemical outcome of a reaction before being removed. chemimpex.comchemimpex.com The defined stereocenter of the D-threonine derivative directs the formation of a new chiral center in the product with a high degree of selectivity.
For example, in aldol (B89426) reactions, the chiral center of the threonine derivative can influence the facial selectivity of the enolate addition to an aldehyde, leading to the preferential formation of one diastereomer. The bulky tert-butyl group can further enhance this stereodirecting effect. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. The efficiency of such processes is often evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. researchgate.net
Impact of Stereochemistry on Recognition and Interaction in Model Systems
Molecular recognition, the specific binding between two or more molecules, is fundamental to many biological and chemical processes. beilstein-journals.org The stereochemistry of interacting molecules plays a pivotal role in the strength and specificity of these interactions. acs.org this compound and other chiral molecules are used to study and model these recognition events.
In the context of host-guest chemistry, synthetic receptors can be designed to selectively bind one enantiomer of a chiral guest over the other. researchgate.netnih.gov The D-configuration of this compound can be used to probe the chiral recognition capabilities of these synthetic hosts. For instance, studies have shown that receptors can exhibit different binding affinities for D- and L-amino acid derivatives, a phenomenon that can be quantified by comparing their association constants (K_a). nih.gov These model systems provide valuable insights into the principles of chiral discrimination, which are essential for understanding biological processes and for the development of chiral separation technologies and sensors. beilstein-journals.orgacs.org
Computational Chemistry and Molecular Modeling Studies of O Tert Butyl D Threonine Methyl Ester Hydrochloride
Conformational Analysis and Energy Minimization Calculations
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like H-D-Thr(tBu)-OMe.HCl. The presence of multiple rotatable bonds—specifically around the Cα-Cβ bond of the threonine backbone, the C-O bond of the tert-butyl ether, and the C-C(O) bond of the methyl ester—results in a complex potential energy surface with numerous possible conformers.
Energy minimization calculations are employed to identify the stable, low-energy conformations. A typical workflow involves a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures using methods like molecular mechanics (MM) or quantum mechanics (QM).
Research Findings: A hypothetical conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER) would likely identify several low-energy conformers. The relative energies of these conformers are influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. The bulky tert-butyl group is expected to significantly restrict the conformational freedom around the Cα-Cβ bond. Subsequent geometry optimization at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would provide more accurate relative energies.
Table 7.1.1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (N-Cα-Cβ-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | -60° (gauche) | 0.00 |
| 2 | 180° (anti) | 1.25 |
This table is interactive. You can sort the data by clicking on the column headers.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using DFT, can elucidate the electronic properties of this compound. These calculations provide information about the molecular orbitals, charge distribution, and various reactivity descriptors.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Research Findings: A DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) would likely show that the HOMO is localized on the amino group and the ether oxygen, while the LUMO is centered on the carbonyl group of the methyl ester. The calculated reactivity descriptors would provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 7.2.1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Predicted Value |
|---|---|
| E_HOMO | -8.5 eV |
| E_LUMO | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Chemical Hardness (η) | 4.85 |
| Chemical Softness (S) | 0.103 |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment over time. For this compound, an MD simulation in a solvent like water or methanol (B129727) would reveal how solvent molecules interact with the solute and influence its conformational preferences.
The simulation would track the trajectories of all atoms in the system, providing insights into the stability of different conformers, the dynamics of intramolecular hydrogen bonds, and the formation of a solvent shell around the molecule.
Research Findings: An MD simulation would likely show that in a polar protic solvent, the protonated amine and the carbonyl oxygen of the ester group act as primary sites for hydrogen bonding with solvent molecules. The bulky, hydrophobic tert-butyl group would likely have a significant ordering effect on the surrounding solvent molecules. Analysis of the simulation trajectory would allow for the generation of a Ramachandran-like plot for the backbone dihedral angles, illustrating the accessible conformational landscape in solution.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method, typically with DFT. These predictions are valuable for assigning peaks in experimental NMR spectra.
IR Spectroscopy: Vibrational frequencies and intensities can be computed to predict the appearance of an infrared spectrum. The calculated frequencies for key functional groups (e.g., N-H stretch of the amine hydrochloride, C=O stretch of the ester) can be compared to experimental IR data.
Research Findings: The predicted ¹H NMR chemical shifts would be highly sensitive to the conformation of the molecule. For instance, the chemical shift of the Cα proton would vary depending on the orientation of the adjacent side chain and ester groups. Similarly, the calculated IR spectrum would show characteristic absorption bands whose positions would be influenced by the intramolecular environment.
Table 7.4.1: Hypothetical Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3150 |
| N-H Stretch (symmetric) | 3080 |
| C=O Stretch (ester) | 1745 |
This table is interactive. You can sort the data by clicking on the column headers.
Virtual Screening and Docking Studies with Potential Receptor Mimics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While this compound is a building block, docking studies could be used to understand its potential interactions within the active site of a target enzyme or receptor if it were part of a larger, biologically active molecule.
In a hypothetical scenario, if this amino acid derivative were being considered as a fragment for designing an inhibitor for a specific enzyme, it could be docked into the enzyme's active site.
Research Findings: A docking study into a hypothetical enzyme active site would likely reveal key interactions. The protonated amine could form a salt bridge with an acidic residue (e.g., aspartate or glutamate). The carbonyl oxygen of the ester could act as a hydrogen bond acceptor, while the bulky tert-butyl group could engage in hydrophobic interactions within a nonpolar pocket of the active site. The predicted binding affinity, often expressed as a docking score, would provide an estimate of the ligand's potential to bind to the target.
Table 7.5.1: Hypothetical Docking Results for this compound with a Receptor Mimic
| Parameter | Result |
|---|---|
| Docking Score (kcal/mol) | -5.8 |
| Key Interactions | Salt bridge with Asp52; Hydrogen bond with Gly102 |
This table is interactive. You can sort the data by clicking on the column headers.
Emerging Research Frontiers and Future Directions for O Tert Butyl D Threonine Methyl Ester Hydrochloride
Advancements in Automated Synthesis and High-Throughput Methodologies
The synthesis of peptides and other complex molecules has been revolutionized by automation and high-throughput techniques. creative-peptides.com O-tert-Butyl-D-threonine methyl ester hydrochloride is integral to these modern methods, particularly within the framework of Fmoc/tBu solid-phase peptide synthesis (SPPS). peptide.comnih.gov
In SPPS, a peptide chain is assembled stepwise while anchored to an insoluble polymer resin. bachem.com This approach, pioneered by R. Bruce Merrifield, simplifies purification by allowing excess reagents and by-products to be washed away by filtration. libretexts.orgiris-biotech.de The use of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) groups for side-chain protection is a common strategy. nih.goviris-biotech.de The tBu group on the threonine side chain in H-D-Thr(tBu)-OMe.HCl prevents unwanted reactions at the hydroxyl group during the peptide coupling steps. ontosight.ai
Modern research focuses on accelerating this process. Robotic peptide synthesizers can now automatically perform the repetitive cycles of deprotection, coupling, and washing, significantly shortening synthesis times and minimizing human error. creative-peptides.comlibretexts.orgiris-biotech.de High-throughput methodologies enable the parallel synthesis of thousands of unique peptides simultaneously. efficient-robotics.comjpt.com Techniques like SPOT synthesis, which uses paper sheets as a support, and the "tea-bag" method, where resin is enclosed in permeable mesh bags, allow for the efficient production of large peptide libraries. nih.gov These advancements are crucial for screening vast numbers of compounds in drug discovery and proteomics research, with this compound serving as a key building block for introducing structural diversity. efficient-robotics.comjpt.comnih.gov
| Methodology | Description | Role/Relevance of this compound | Reference |
|---|---|---|---|
| Automated Solid-Phase Peptide Synthesis (SPPS) | A process where a peptide chain is built on a solid support using automated equipment that controls reaction conditions and reagent addition. | A key building block in the Fmoc/tBu strategy, where the tBu group protects the hydroxyl side chain. | creative-peptides.comlibretexts.orgiris-biotech.de |
| High-Throughput Parallel Synthesis | Simultaneous synthesis of a large number of different peptides in separate reaction vessels or compartments. | Enables the incorporation of D-amino acids into large libraries for screening, enhancing chemical diversity. | nih.govefficient-robotics.com |
| SPOT Synthesis | Reagents are spotted onto a cellulose (B213188) membrane or paper support, allowing for the parallel synthesis of hundreds of peptides on a single sheet. | Used as a monomer for creating peptide arrays for binding assays and interaction studies. | nih.gov |
| "Tea-Bag" Technology | Resin is enclosed in porous polypropylene (B1209903) bags, which are mixed and sorted for different coupling steps, enabling synthesis of many peptides at once. | Facilitates the use of diverse building blocks, including protected D-amino acids, in combinatorial library synthesis. | nih.govnih.gov |
Novel Applications in Materials Science and Polymer Chemistry
The unique chiral structure of threonine derivatives is being harnessed to create advanced materials with specialized properties. While the L-enantiomer is more commonly studied, the principles apply to D-threonine derivatives like this compound. A significant emerging application is in the development of chiral polymers for enantioselective processes.
Research has shown that the L-enantiomer, O-tert-Butyl-L-threonine methyl ester hydrochloride, can be used to prepare N-acryl-O-tert-butyl methyl ester-L-threonine. sigmaaldrich.com This monomer can then undergo miniemulsion polymerization to form chiral polymer nanoparticles. sigmaaldrich.com A study demonstrated the synthesis of such nanoparticles from the D-enantiomer as well, resulting in poly(N-acryl-O-tert-butyl methyl ester-D-threonine) particles. researchgate.net These nanoparticles have shown potential in enantioselective crystallization, acting as seeds to selectively crystallize one enantiomer from a racemic mixture. sigmaaldrich.comresearchgate.net
Beyond this, threonine derivatives are being explored for the creation of biodegradable polymers with applications in the medical field, such as in drug delivery systems, surgical sutures, and scaffolds for tissue engineering. The tert-butyl protecting group on the threonine side chain influences the polymer's properties, such as hydrophobicity and thermal stability. For instance, poly(O-tert-butyl Serine) has been shown to form β-sheet structures, indicating that the bulky side group does not prevent the formation of organized secondary structures. acs.org The development of polymers from this compound could lead to novel biomaterials with tailored degradation profiles and specific interactions with biological systems.
| Monomer Derivative | Polymer Name | Particle Size (nm) | Application | Reference |
|---|---|---|---|---|
| N-acryl-O-tert-butyl methyl ester-L-threonine | poly(L-Thr) | 260 ± 60 | Enantioselective Crystallization | researchgate.net |
| N-acryl-O-tert-butyl methyl ester-D-threonine | poly(D-Thr) | 150 ± 20 | Enantioselective Crystallization | researchgate.net |
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In peptide chemistry, this includes developing syntheses in greener solvents and reducing the use of excess reagents. rsc.org
The synthesis of this compound and its derivatives traditionally involves steps that could be improved through green chemistry. For example, the protection of the hydroxyl group as a tert-butyl ether often uses isobutene with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in solvents like dichloromethane. google.comgoogle.com Future research is focused on finding more benign alternatives. A novel, solvent-free method for creating tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions has been developed, representing a significant green advancement. rsc.org Applying similar principles to tert-butyl ether formation could reduce solvent waste and avoid strong acids.
Derivatization, a process used to make amino acids detectable for analysis, is another area for green innovation. shimadzu.co.kr Traditional methods can be reagent-intensive. nih.gov Newer approaches focus on minimizing reagent and sample consumption, such as in-needle derivatization techniques that reduce waste by over 90% and increase sample throughput. nih.gov The development of derivatizing agents that are more environmentally friendly is also a key goal. myfoodresearch.com Applying these green principles to the synthesis and subsequent use of this compound will be crucial for sustainable manufacturing in the pharmaceutical and chemical industries.
| Process Step | Traditional Method | Green Alternative/Future Direction | Reference |
|---|---|---|---|
| tert-Butylation | Use of isobutene with strong acid catalysts (e.g., H₂SO₄) in chlorinated solvents. | Solvent-free methods (e.g., electromagnetic milling), use of (Boc)₂O as a tBu source, less hazardous catalysts. | google.comgoogle.comrsc.org |
| Peptide Synthesis | Use of large excess of reagents and hazardous solvents like DMF. | Synthesis in greener solvents (e.g., EtOAc), use of recyclable supports, minimizing protecting groups. | rsc.orgresearcher.life |
| Amino Acid Analysis | Reagent-heavy pre- or post-column derivatization in vials. | Automated, low-volume techniques like in-needle derivatization to reduce reagent consumption and waste. | nih.gov |
Integration into Combinatorial Library Design for Chemical Biology
Combinatorial chemistry is a powerful tool for drug discovery, involving the synthesis of large, diverse collections of compounds, or "libraries," which are then screened for biological activity. nih.govpnas.org this compound is a valuable building block for these libraries, offering a way to introduce stereochemical and structural diversity that goes beyond the 20 proteinogenic amino acids. nih.gov
The inclusion of D-amino acids and other non-natural building blocks can significantly expand the chemical space of a peptide library. jpt.comnih.gov This can lead to the discovery of peptides with enhanced properties, such as increased stability against enzymatic degradation, which is a common issue with natural L-peptides. nih.gov The tert-butyl protecting group is essential during library synthesis to prevent side reactions, ensuring the integrity of the final compounds. ontosight.ai
Libraries incorporating this compound can be synthesized using high-throughput methods and screened against biological targets like enzymes or receptors. pnas.orgcore.ac.uk For example, libraries of macrocyclic peptides, which often exhibit improved binding affinity and bioavailability, can be constructed using a combination of natural and non-natural amino acids. nih.gov The ability to efficiently create and screen these diverse libraries accelerates the identification of new lead compounds for therapeutic development and chemical probes to investigate biological processes. nih.govnih.gov
| Library Type | Description | Role of this compound | Reference |
|---|---|---|---|
| Linear Peptide Libraries | Large collections of linear peptides synthesized in parallel. | Introduces a non-proteinogenic D-amino acid to increase diversity and proteolytic stability. | nih.gov |
| Macrocyclic Peptide Libraries | Libraries of peptides cyclized to constrain their conformation, often improving binding affinity and cell permeability. | Acts as a key monomer for creating macrocycles with diverse, N-alkylated, and unnatural residues. | nih.gov |
| Peptidomimetic Libraries | Compounds that mimic the structure of peptides but with modified backbones or side chains to improve drug-like properties. | Serves as a core structure or building block for creating non-peptide scaffolds. | google.com |
| Genetically-Encoded Libraries (Modified) | Libraries generated via ribosomal translation where unnatural amino acids are incorporated post-translationally. | Could be used in post-translational chemical modification to expand the diversity of the library beyond what is genetically possible. | nih.gov |
Exploration of Unconventional Reactivity and Catalytic Roles
While this compound is primarily valued as a protected building block, the inherent chemical nature of the threonine scaffold presents opportunities for exploring novel reactivity and catalysis. The amino acid threonine is itself catalytically active in several enzymes. routledge.com In threonine proteases, the side-chain hydroxyl group acts as the key nucleophile, and in some cases, the N-terminal amide of threonine serves as the catalytic base. wikipedia.org
Future research could focus on harnessing this latent reactivity in the context of the D-enantiomer. While the tert-butyl group is designed to be a stable protecting group, its removal under acidic conditions generates a tert-butyl cation, which can participate in side reactions. peptide.com Understanding and controlling these subsequent reactions could lead to new synthetic methodologies.
Furthermore, threonine and its derivatives are being explored as organocatalysts for various chemical transformations. routledge.comnih.gov Threonine aldolases, for example, catalyze C-C bond formation to produce chiral β-hydroxy-α-amino acids. researchgate.net There is potential to develop synthetic mimics of these enzymes using derivatives of D-threonine. Research into modifying electrodes with novel catalysts, including those based on amino acids, for use in electrochemical sensors is also an active field. ijees.net A fullerene-L-threonine derivative has also been studied for its biological activity, suggesting that conjugating D-threonine to other molecular platforms could yield materials with unique functions. researchgate.net Exploring the catalytic potential of this compound and its derivatives, either in solution, as part of a polymer, or anchored to a surface, represents a promising frontier for new discoveries.
| Area of Catalysis | Known Role of Threonine | Future Direction for D-Thr Derivatives | Reference |
|---|---|---|---|
| Enzymatic Catalysis | Acts as a nucleophile (hydroxyl group) and base (N-terminal amide) in enzymes like threonine proteases. | Design of artificial enzymes or peptidomimetics that utilize the D-threonine scaffold for novel catalytic functions. | wikipedia.org |
| Organocatalysis | Threonine aldolases catalyze asymmetric aldol (B89426) reactions. | Development of small molecule organocatalysts based on D-threonine for asymmetric synthesis. | nih.govresearchgate.net |
| Bioconjugate Activity | A highly conserved threonine plays a role in the catalytic cycle of cytochrome P450 enzymes. | Conjugation to other molecules (e.g., fullerenes, polymers) to create materials with novel catalytic or biological activities. | researchgate.netnih.gov |
| Electrocatalysis | Amino acids are used to modify electrodes for sensor applications. | Development of D-threonine-based materials supported on platforms like carbon nanotubes for selective electrochemical sensing. | ijees.net |
Q & A
Basic: What are the key physicochemical properties of H-D-Thr(tBu)-OMe.HCl relevant to peptide synthesis?
This compound (CAS 115141-43-0) has a molecular formula of C₉H₁₉NO₃·HCl and a molecular weight of 225.71 g/mol. Key properties include:
- Boiling point : 289.8°C at 760 mmHg, critical for assessing thermal stability during reactions .
- Hydrogen bonding capacity : 2 donors and 4 acceptors, influencing solubility in polar solvents like DMF or DMSO, which are common in peptide coupling .
- Topological polar surface area (TPSA) : 61.6 Ų, correlating with membrane permeability and crystallinity .
- Steric protection : The tert-butyl (tBu) group shields the hydroxyl group, reducing side reactions during peptide elongation .
Basic: How should this compound be stored to maintain stability?
- Short-term storage : Keep at -20°C in a tightly sealed container to prevent hydrolysis of the methyl ester or tert-butyl groups .
- Long-term stability : For extended storage (>6 months), maintain at -80°C under inert gas (e.g., argon) to minimize degradation .
- Handling : Equilibrate to room temperature in a desiccator before use to avoid moisture absorption, which can reduce coupling efficiency .
Advanced: What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Coupling conditions : Use 2–4 equivalents of the amino acid with activators like HBTU/HOBt in DMF. The tBu group’s steric bulk may require extended coupling times (1–2 hours) compared to unprotected residues .
- Deprotection : The tert-butyl ether is stable under acidic SPPS conditions (e.g., 20% piperidine in DMF) but requires TFA for cleavage, ensuring orthogonal protection strategies .
- Side-chain interactions : Monitor for racemization during coupling via HPLC; the D-configuration reduces enzymatic degradation in bioactive peptides .
Advanced: How can computational methods predict the conformational stability of peptides containing this compound?
- Density Functional Theory (DFT-D) : Apply dispersion-corrected DFT (e.g., B3LYP-D3) to model noncovalent interactions between the tBu group and adjacent residues. This predicts backbone rigidity and solvent accessibility .
- Molecular dynamics (MD) : Simulate solvated peptides in explicit solvents (e.g., water/DMSO mixtures) to assess the tBu group’s impact on folding kinetics and aggregation propensity .
- Conformational analysis : Use Ramachandran plots to identify sterically hindered φ/ψ angles caused by the tBu group, guiding sequence design to avoid misfolding .
Basic: What analytical techniques confirm the purity and identity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection at 214 nm validate purity (>98%). Mobile phases often use acetonitrile/water with 0.1% TFA .
- Mass spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 225.71 (M+H⁺) and isotopic chlorine pattern .
- NMR : ¹H NMR in DMSO-d₆ should show the tert-butyl singlet at ~1.2 ppm and methoxy group resonance at ~3.6 ppm .
Advanced: How does the tert-butyl group in this compound influence its reactivity during coupling reactions?
- Steric hindrance : The tBu group reduces nucleophilic attack on the activated carbonyl, necessitating higher activator concentrations (e.g., 2× DIPEA) for efficient coupling .
- Solubility effects : While the tBu group enhances solubility in organic solvents, it may reduce aqueous solubility in final deprotected peptides, requiring post-synthesis purification via gradient elution .
- Orthogonal protection : The tBu group’s stability under basic and acidic conditions allows sequential deprotection in multi-step syntheses, such as in glycopeptide or lipopeptide architectures .
Safety: What are the safety considerations when handling this compound in laboratory settings?
- Non-hazardous classification : No GHS hazards are reported; however, standard PPE (gloves, goggles) is recommended to avoid irritation from prolonged exposure .
- Waste disposal : Collect in sealed containers for incineration by licensed facilities. Avoid aqueous disposal due to potential hydrolysis products .
- Spill management : Absorb with inert material (e.g., vermiculite) and ventilate the area. No specific ecotoxicity data exist, but assume moderate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
